N,N-Dimethyl-16-sulfanylhexadecanamide
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Overview
Description
N,N-Dimethyl-16-sulfanylhexadecanamide is a chemical compound with the molecular formula C18H37NOS It is characterized by the presence of a dimethylamino group and a sulfanyl group attached to a hexadecanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-16-sulfanylhexadecanamide typically involves the reaction of hexadecanoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a thiol, such as thiourea, to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-16-sulfanylhexadecanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-16-sulfanylhexadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-16-sulfanylhexadecanamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: A common solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Used as a solvent and reagent in chemical reactions.
N,N-Dimethyl-2-thioacetamide: Similar structure with a thioamide group.
Uniqueness
N,N-Dimethyl-16-sulfanylhexadecanamide is unique due to its long alkyl chain and the presence of both a dimethylamino and a sulfanyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
364613-59-2 |
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Molecular Formula |
C18H37NOS |
Molecular Weight |
315.6 g/mol |
IUPAC Name |
N,N-dimethyl-16-sulfanylhexadecanamide |
InChI |
InChI=1S/C18H37NOS/c1-19(2)18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-21/h21H,3-17H2,1-2H3 |
InChI Key |
IDORJWWZZWLZLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCCCCCCCCCCCCCCS |
Origin of Product |
United States |
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